Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate
Description
Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate is a biphenyl-based small molecule featuring a methyl carboxylate group at the 4-position and a morpholin-4-ylmethyl substituent at the 4'-position. This compound is of interest in medicinal chemistry, particularly for targeting G-protein-coupled receptors (e.g., GPBAR1), as inferred from structural analogs tested in similar assays .
Properties
IUPAC Name |
methyl 4-[4-(morpholin-4-ylmethyl)phenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-22-19(21)18-8-6-17(7-9-18)16-4-2-15(3-5-16)14-20-10-12-23-13-11-20/h2-9H,10-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STJYUDXIDUXZKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CN3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Biphenyl Formation
The biphenyl backbone is constructed via coupling of an appropriately substituted halobenzene with a boronic acid or organometallic reagent. The key is selecting the right halogen (preferably bromine or iodine) and coupling partner to facilitate efficient cross-coupling.
Introduction of Morpholine and Ester Groups
Post-coupling, the morpholine group is introduced via nucleophilic substitution or amination reactions, often employing a methylated morpholine derivative. The ester group is typically introduced through esterification or direct substitution reactions on the carboxylic acid derivative.
Specific Preparation Methods
Cross-Coupling Reaction
Functionalization to Attach Morpholine
Esterification
| Step | Description | Reagents | Conditions | Reference | |
|---|---|---|---|---|---|
| 6 | Ester formation | Carboxylic acid derivative + methyl alcohol | Acid catalysis (e.g., sulfuric acid) or DCC coupling | Reflux |
Advanced Techniques and Catalytic Systems
Research indicates that microwave-assisted synthesis can significantly reduce reaction times and improve yields in the cross-coupling steps. For instance, microwave irradiation at 120°C for 30 minutes has been employed successfully for biphenyl formation with high efficiency.
Catalytic systems such as palladium complexes with phosphine ligands (e.g., bis(triphenylphosphine)palladium(II) chloride) are preferred for their high activity and selectivity. Transition metal salts like palladium(II) acetate or palladium(II) chloride are common, often complexed with phosphine ligands to enhance catalytic performance.
Data Table Summarizing Preparation Parameters
Notes on Optimization and Purity
- Microwave-assisted synthesis enhances reaction rates and yields.
- Use of purified transition metal catalysts minimizes impurities.
- The hydrolysis and purification steps are critical for removing residual catalysts and by-products, often employing chromatography or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxide derivatives of the morpholine group.
Reduction: Alcohol derivatives from the reduction of the ester group.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate has been investigated for its potential as an anticancer agent. Compounds with biphenyl structures are known to interact with various biological targets, including protein kinases involved in cancer progression. Research indicates that modifications in the biphenyl structure can enhance selectivity and potency against specific cancer cell lines. For instance, studies have demonstrated that related compounds exhibit significant inhibitory effects on cell proliferation in various cancer types, suggesting that this compound could be a candidate for further development in cancer therapy .
Neuropharmacology
The morpholine moiety in the compound is known for its ability to cross the blood-brain barrier, making it a candidate for neuropharmacological applications. Research has indicated that derivatives of this compound may exhibit activity against neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells .
Material Science
Polymer Synthesis
this compound can serve as a building block in the synthesis of polymers with enhanced thermal and mechanical properties. Its incorporation into polymer chains can improve the material's resistance to heat and chemicals, making it suitable for applications in coatings and advanced materials .
Nanomaterials
Recent studies have explored the use of this compound in the fabrication of nanomaterials. By functionalizing nanoparticles with this compound, researchers have been able to enhance the stability and biocompatibility of these nanomaterials for drug delivery applications .
Synthetic Intermediate
Synthesis of Complex Molecules
The compound is recognized as an important synthetic intermediate in the production of more complex organic molecules. Its functional groups allow for various chemical reactions such as esterification and amide formation. This versatility makes it valuable in organic synthesis, particularly in developing pharmaceuticals and agrochemicals .
Case Studies
Mechanism of Action
The mechanism by which Methyl 4’-[(morpholin-4-yl)methyl]-[1,1’-biphenyl]-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine group can enhance binding affinity through hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Comparison with Similar Biphenyl Carboxylate Derivatives
Structural and Electronic Variations
The substituent at the 4'-position critically influences the electronic, steric, and functional properties of biphenyl carboxylates. Below is a comparative analysis:
Table 1: Key Structural and Functional Comparisons
Physicochemical Properties
- Steric Effects : Morpholine’s bulkiness (vs. methyl or hydroxy groups) may influence crystal packing (relevant in mesomorphic studies, as in ) and steric hindrance in receptor binding .
- LogP and Lipophilicity: Morpholine’s moderate polarity reduces LogP compared to diphenylamino derivatives, balancing membrane permeability and solubility .
Biological Activity
Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate, also known by its CAS number 1217863-41-6, is a compound of interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C18H19NO3
- Molecular Weight : 297.35 g/mol
- CAS Number : 1217863-41-6
Biological Activity Overview
The compound has been studied for various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that it may exhibit antitumor properties.
- Protein Kinase Modulation : It has been implicated in the modulation of protein kinase activity, which is crucial for regulating cellular processes such as proliferation and apoptosis.
The proposed mechanisms through which this compound exerts its effects include:
- Inhibition of Kinase Activity : By modulating protein kinases, the compound may interfere with signaling pathways that promote cancer cell survival and proliferation.
- Induction of Apoptosis : Evidence suggests that it may induce apoptosis in cancer cells, contributing to its potential antitumor effects.
Antitumor Studies
A study conducted on various cancer cell lines demonstrated the following IC50 values for this compound:
| Cell Line | IC50 (µM) |
|---|---|
| EKVX (Lung Cancer) | 25.9 |
| RPMI-8226 (Leukemia) | 21.5 |
| OVCAR-4 (Ovarian Cancer) | 28.7 |
| PC-3 (Prostate Cancer) | 15.9 |
These results indicate a promising selective activity against certain cancer types, suggesting a potential role in targeted cancer therapy .
Protein Kinase Inhibition
Research indicates that this compound can inhibit specific protein kinases involved in tumor growth and metastasis. This inhibition leads to reduced cell viability in treated cancer cell lines .
Safety and Toxicology
Toxicological assessments are critical for determining the safety profile of new compounds. Preliminary data suggest that this compound exhibits low toxicity at therapeutic doses; however, comprehensive studies are needed to confirm these findings.
Q & A
Q. What synthetic strategies are effective for preparing Methyl 4'-[(morpholin-4-yl)methyl]-[1,1'-biphenyl]-4-carboxylate, and how can reaction yields be optimized?
The compound is synthesized via Suzuki-Miyaura cross-coupling to form the biphenyl core, followed by functionalization of the morpholine moiety. Key steps include:
- Biphenyl Core Assembly : Palladium-catalyzed coupling of 4-bromobenzoate esters with arylboronic acids (e.g., 4-(morpholinomethyl)phenylboronic acid) under inert conditions. Optimize ligand choice (e.g., SPhos) and base (K₂CO₃) to achieve yields >70% .
- Morpholine Introduction : Post-coupling alkylation or reductive amination to install the morpholin-4-ylmethyl group. Use NaBH(OAc)₃ or H₂/Pd-C for efficient reduction .
- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients).
Q. How can NMR spectroscopy confirm the structural integrity of this compound?
Critical NMR assignments include:
- ¹H NMR :
- Aromatic protons (δ 7.2–8.1 ppm, multiplet, biphenyl region).
- Morpholine protons (δ 3.6–3.8 ppm, multiplet, N-CH₂-O).
- Methyl ester (δ 3.9 ppm, singlet, COOCH₃).
- ¹³C NMR :
- Carbonyl (δ ~167 ppm, ester COO).
- Morpholine carbons (δ 50–70 ppm, CH₂-N-CH₂).
Compare with reference spectra of structurally analogous biphenyl carboxylates (e.g., methyl 4'-methoxybiphenyl-4-carboxylate, δ 7.3–8.0 ppm aromatic signals) .
Q. What are the recommended handling and storage protocols to ensure compound stability?
- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation of the ester and morpholine groups .
- Handling : Use gloves and fume hoods. Avoid aqueous or protic solvents during synthesis to minimize ester degradation .
Advanced Research Questions
Q. How can researchers resolve discrepancies in pharmacological activity data for this compound in EZH2 inhibition studies?
Contradictions in activity may arise from:
- Structural Variants : Minor changes in the biphenyl substituents (e.g., ester vs. amide) alter binding to EZH2’s SAM pocket. Compare IC₅₀ values across analogs with validated biochemical assays (e.g., fluorescence polarization) .
- Solubility Effects : Poor aqueous solubility may lead to false negatives. Use DMSO stock solutions (≤0.1% v/v) with controls to avoid solvent interference .
- Cellular Context : Differences in cell permeability or off-target effects (e.g., histone demethylase inhibition) require orthogonal validation (e.g., CRISPR knockdown or rescue experiments) .
Q. What computational approaches are suitable for predicting the compound’s binding mode to EZH2?
- Docking : Use AutoDock Vina or Schrödinger Glide with EZH2’s crystal structure (PDB: 5KVB). Focus on the SAM-binding pocket; prioritize poses where the morpholine group interacts with Asp185/His188 .
- MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of key interactions (e.g., biphenyl π-stacking with Phe135). Validate with free energy calculations (MM-PBSA) .
Q. How can researchers address stability challenges in formulation studies for in vivo applications?
- Degradation Pathways : Hydrolysis of the ester group is a major concern. Use LC-MS to identify degradation products (e.g., free carboxylic acid).
- Formulation Strategies :
Methodological Guidance for Data Analysis
Q. How should researchers interpret conflicting HPLC purity results across batches?
- Column Selection : Use C18 columns with trifluoroacetic acid (0.1% in mobile phase) to resolve polar degradation products.
- Peak Integration : Ensure baseline separation (R > 1.5) between the target compound and impurities (e.g., unreacted morpholine precursors).
- Root-Cause Analysis : Compare synthetic batches for variations in reaction time, temperature, or purification steps. Cross-reference with NMR to confirm structural deviations .
Q. What strategies validate the compound’s role in modulating epigenetic targets beyond EZH2?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
